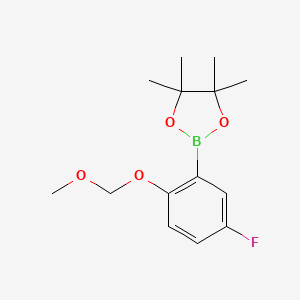
(5-Fluoro-2-(methoxymethoxy)phenyl)boronicacid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester typically involves the reaction of 5-fluoro-2-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group. Common dehydrating agents used include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid ester can be oxidized to form the corresponding phenol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid ester.
Boronic Acids: Formed through hydrolysis of the ester group.
科学的研究の応用
Chemistry
In chemistry, (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used in the development of boron-containing drugs. Boron compounds have shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Medicine
In medicine, (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is explored for its potential use in drug delivery systems. Its unique chemical properties allow for the design of prodrugs that can release active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with various substrates makes it useful in the development of high-performance materials.
作用機序
The mechanism of action of (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s effects are mediated through pathways involving these interactions, leading to its diverse applications in research and industry.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the fluoro and methoxymethoxy substituents, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid Pinacol Ester: Similar but lacks the methoxymethoxy group, affecting its reactivity and applications.
2-Methoxymethoxyphenylboronic Acid Pinacol Ester: Similar but lacks the fluoro group, which can influence its electronic properties and reactivity.
Uniqueness
(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is unique due to the presence of both fluoro and methoxymethoxy groups. These substituents enhance its reactivity and make it suitable for a wider range of applications compared to its analogs. The fluoro group increases the compound’s stability and electron-withdrawing properties, while the methoxymethoxy group provides additional sites for interaction and modification.
特性
IUPAC Name |
2-[5-fluoro-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-10(16)6-7-12(11)18-9-17-5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAUBXMLYFPMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














